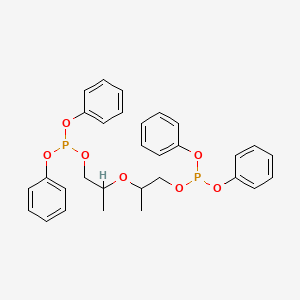
Einecs 260-553-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 260-553-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 260-553-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methylene chloride and other solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 260-553-0 has a wide range of applications in scientific research. It is used in chemistry for various analytical techniques and in biology for studying cellular processes. In medicine, it is utilized for developing new therapeutic agents. Industrially, it is employed in the production of various chemical products .
Comparison with Similar Compounds
Einecs 260-553-0 can be compared with other similar compounds listed in the EINECS inventory. These compounds include various nitrogen-containing pesticides and other chemical substances. The uniqueness of this compound lies in its specific applications and the particular reactions it undergoes .
Biological Activity
- Chemical Formula : C8H6Cl2O3
- Molecular Weight : 221.04 g/mol
- EINECS Number : 260-553-0
Uses
2,4-D is primarily utilized in agriculture for controlling broadleaf weeds in various crops. Its mechanism of action involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
Toxicity and Environmental Impact
Research indicates that 2,4-D poses several risks to both human health and the environment:
- Human Health Risks :
- Aquatic Toxicity :
Case Studies
-
Case Study on Agricultural Exposure :
- A study conducted in the Midwest United States examined agricultural workers exposed to 2,4-D. Results indicated a higher incidence of reproductive issues among workers with long-term exposure compared to those with minimal contact.
-
Environmental Monitoring :
- Research in Canada monitored water sources near agricultural fields treated with 2,4-D. Findings revealed significant concentrations of the herbicide in local waterways, correlating with declines in fish populations.
Table of Biological Effects
2,4-D acts as a synthetic auxin, disrupting normal plant growth patterns. This leads to uncontrolled cell division and elongation, ultimately resulting in plant death.
Regulatory Status
Due to its potential hazards, 2,4-D is subject to strict regulations in various countries. The European Chemicals Agency (ECHA) has flagged it for potential reproductive toxicity and environmental risks .
Properties
CAS No. |
958807-11-9 |
|---|---|
Molecular Formula |
C30H32O7P2 |
Molecular Weight |
566.5 g/mol |
IUPAC Name |
2-(1-diphenoxyphosphanyloxypropan-2-yloxy)propyl diphenyl phosphite |
InChI |
InChI=1S/C30H32O7P2/c1-25(23-31-38(34-27-15-7-3-8-16-27)35-28-17-9-4-10-18-28)33-26(2)24-32-39(36-29-19-11-5-12-20-29)37-30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3 |
InChI Key |
ABDIOITUDBUNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COP(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(C)COP(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















